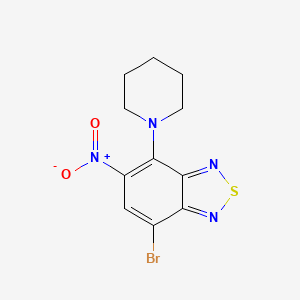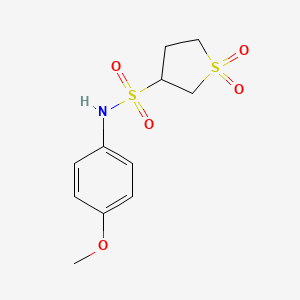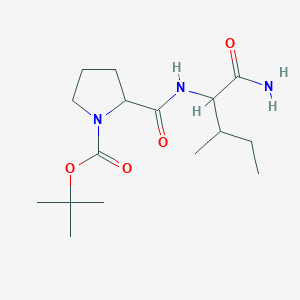
7-bromo-5-nitro-4-(1-piperidinyl)-2,1,3-benzothiadiazole
Descripción general
Descripción
7-bromo-5-nitro-4-(1-piperidinyl)-2,1,3-benzothiadiazole is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of interest to researchers in a variety of fields due to its unique properties and potential for use in a range of applications.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
A novel series of compounds related to the structure of 7-bromo-5-nitro-4-(1-piperidinyl)-2,1,3-benzothiadiazole were synthesized and evaluated for their in vitro anti-microbial and anti-tubercular activities. These compounds showed significant efficacy against Mycobacterium tuberculosis and various bacterial strains such as Staphylococcus aureus and Escherichia coli. The synthesis process involved condensation reactions and the compounds were characterized using various analytical techniques (Shingalapur, Hosamani, & Keri, 2009). Another study focused on methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles, which, upon screening, displayed very good antibacterial and antifungal activities (Lamani, Shetty, Kamble, & Khazi, 2009).
Antileishmanial Activity
Further research into piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles, a structurally related group, revealed potent antileishmanial activity. Compounds with specific substitutions on amidine nitrogen showcased significant effectiveness against Leishmania major, with one compound exhibiting low toxicity against macrophages, suggesting potential for therapeutic application (Tahghighi et al., 2011).
Luminescent Materials
In the realm of material science, derivatives based on 2,1,3-benzothiadiazole have been synthesized for their luminescent properties. Introduction of carbazole moieties into the structure resulted in compounds with improved optical properties and thermostability, opening avenues for their use in photoluminescent applications (Tao et al., 2011).
Photochemical Properties
The photochemical behavior of 3-piperidino-1,2-benzisothiazole derivatives, including nitro-substituted variants, has been studied, revealing that isomerization occurs through an azirine intermediate. This research provides insight into the photochemical pathways of such compounds and their potential applications in photochemistry (Tanikawa et al., 2010).
Propiedades
IUPAC Name |
7-bromo-5-nitro-4-piperidin-1-yl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2S/c12-7-6-8(16(17)18)11(10-9(7)13-19-14-10)15-4-2-1-3-5-15/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJWWUMVOGHLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C3=NSN=C23)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-{[(4-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B4057654.png)
amino]-N-mesitylbutanamide](/img/structure/B4057666.png)
![5-phenyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B4057676.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4057685.png)

![4-{[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B4057690.png)
![methyl 4-[5-(aminocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate](/img/structure/B4057691.png)
![ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-3-piperidinecarboxylate](/img/structure/B4057701.png)
![1-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B4057702.png)
![10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4057710.png)
![N-(2-methoxyphenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B4057712.png)